
Benzeneseleninic acid, 2-nitro-
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Overview
Description
Benzeneseleninic acid, 2-nitro- is an organic compound that belongs to the class of seleninic acids It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring, along with a seleninic acid group (-SeO2H)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzeneseleninic acid, 2-nitro- typically involves the nitration of benzeneseleninic acid. This can be achieved by reacting benzeneseleninic acid with concentrated nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst . The reaction conditions usually require low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: While specific industrial production methods for benzeneseleninic acid, 2-nitro- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous reagents involved.
Chemical Reactions Analysis
Oxidation Reactions
Benzeneseleninic acid, 2-nitro- functions as a catalytic oxidant in the presence of hydrogen peroxide (H₂O₂), enabling the conversion of anilines to nitroarenes . This transformation proceeds through multiple intermediates :
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Aniline → Hydroxylamine (via H₂O₂ activation).
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Hydroxylamine → Dihydroxylamine (further oxidation).
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Dihydroxylamine → Nitrosoarene (selenium-mediated dehydration).
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Nitrosoarene → Nitroarene (final oxidation step).
Key characteristics:
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Regeneration of Catalyst : Benzeneseleninic acid is regenerated in multiple steps, sustaining catalytic activity .
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Reactivity Profile : Operates via Se(IV) intermediates rather than higher oxidation states (Se(VI)) .
Catalytic Mechanisms
The compound mediates reactions through reactive selenium species generated in situ. For example:
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Diphenyl diselenide (precursor) is oxidized to benzeneselenenic acid (C₆H₅SeOH), then to benzeneseleninic acid (C₆H₅SeO₂H) with H₂O₂ .
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Electrophilic Aromatic Substitution : The nitro group (–NO₂) directs electrophilic attacks, while the seleninic acid (–SeO₂H) facilitates oxidation.
Mechanistic Steps :
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H₂O₂ activation → Formation of seleninic acid peroxide .
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Substrate oxidation → Transfer of oxygen atoms to amines or hydrocarbons.
Reaction Pathways and Intermediates
Experimental studies reveal the following pathways:
Notable Observations :
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Kinetic Isotope Effects : Support a concerted ene reaction mechanism with SeO₂ as the active oxidant .
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Regioselectivity : Favors oxidation at the α-position to more substituted carbons in alkenes .
Comparative Analysis with Related Compounds
Benzeneseleninic acid, 2-nitro- exhibits unique dual functionality compared to other selenium-based oxidants:
Unique Advantages :
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Combines nitro-group electronic effects with selenium redox activity for diverse synthetic applications.
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Operates under mild conditions (e.g., aqueous H₂O₂, room temperature) .
Thermodynamic and Kinetic Data
Scientific Research Applications
Oxidation Reactions
Benzeneseleninic acid, 2-nitro- exhibits significant reactivity in oxidation reactions and can act as an oxidizing agent in the presence of hydrogen peroxide, facilitating the conversion of anilines to nitrobenzene derivatives through a series of catalytic cycles . The mechanism involves activating hydrogen peroxide, leading to the formation of reactive selenium species that promote the oxidation process. It can also mediate the formation of other compounds like azoxyarenes and nitroarenes through selenium-mediated reactions. The unique oxidation states of selenium (IV and VI) play crucial roles in determining the reactivity and efficiency of these transformations.
Interaction Studies
Interaction studies involving benzeneseleninic acid focus on its reactivity with various substrates under different conditions. Research indicates that this compound can interact with amines and other nucleophiles, leading to diverse products depending on reaction conditions such as temperature, solvent choice, and the presence of catalysts. Understanding these interactions is crucial for optimizing synthetic protocols and enhancing yield and selectivity in chemical reactions.
Mechanism of Action
The mechanism of action of benzeneseleninic acid, 2-nitro- involves its ability to undergo redox reactions. The seleninic acid group can participate in oxidation-reduction processes, making it a useful reagent in various chemical transformations . The nitro group can also influence the reactivity of the compound, allowing it to participate in a range of reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Benzeneseleninic acid: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Nitrobenzeneseleninic acid: Similar structure but with the nitro group in a different position, which can affect its reactivity and applications.
Benzeneseleninic anhydride: An oxidized form of benzeneseleninic acid, used in different types of reactions.
Uniqueness: Benzeneseleninic acid, 2-nitro- is unique due to the presence of both the seleninic acid and nitro groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in organic synthesis and other applications .
Properties
CAS No. |
56790-59-1 |
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Molecular Formula |
C6H5NO4Se |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
2-nitrobenzeneseleninic acid |
InChI |
InChI=1S/C6H5NO4Se/c8-7(9)5-3-1-2-4-6(5)12(10)11/h1-4H,(H,10,11) |
InChI Key |
LNJFIDXLARAFNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Se](=O)O |
Origin of Product |
United States |
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